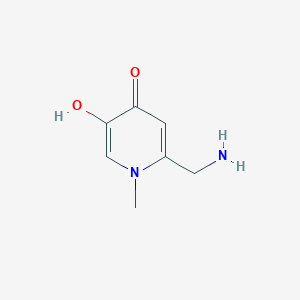

2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-on

Übersicht

Beschreibung

“2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of aminopyridines, which serve as pharmacophores for many molecules with significant biological and therapeutic value .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted ethyl esters of 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were prepared from 1-substituted ethyl esters of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acids, which were sequentially converted to 5-acetyloxy- and 5-acetyloxy-6-bromoindoles .Wissenschaftliche Forschungsanwendungen

Synthese von PPD-Analoga

Diese Verbindung dient als Synthesereagenz bei der Herstellung von PPD (p-Phenylendiamin)-Analoga . PPD-Analoga sind aufgrund ihrer strukturellen Ähnlichkeit mit PPD, das in der Technikpolymer- und Haarfärbeindustrie weit verbreitet ist, von großer Bedeutung für die Entwicklung neuer Materialien und Medikamente.

Trypanocidale Aktivität

Forscher haben diese Verbindung zur Herstellung von 5-Nitro-2-Furancarbonsäureamiden verwendet, die eine starke trypanocidale Aktivität zeigen . Dies ist besonders relevant für die Behandlung der Trypanosomiasis, einer Krankheit, die durch parasitäre Protozoen verursacht wird.

Antibakterielle und Antibiofilm-Mittel

Die Struktur dieser Verbindung deutet auf eine mögliche Verwendung bei der Entwicklung fortschrittlicher antibakterieller und Antibiofilm-Mittel hin. Diese könnten besonders effektiv gegen arzneimittelresistente Bakterienstämme sein und könnten in direkten und kombinierten Therapien eingesetzt werden .

Thermodynamische Eigenschaften

Es wurden Studien zu den Verbrennungsenthalpien und Wärmekapazitäten von Derivaten dieser Verbindung durchgeführt. Solche Forschungsarbeiten sind entscheidend für das Verständnis der thermodynamischen Eigenschaften und der Stabilität neuer Materialien .

Antivirale Forschung

Derivate dieser Verbindung wurden synthetisiert und auf ihre antiviralen Eigenschaften getestet, insbesondere gegen Viren wie BVDV, HCV und Influenza . Diese Forschung ist entscheidend für die Entwicklung neuer antiviraler Medikamente.

Chelattherapie

Hydroxypyridinon-Chelatoren, zu denen auch Derivate dieser Verbindung gehören, wurden auf ihre therapeutischen Anwendungen untersucht. Sie weisen eine hohe Bindungsaffinität zu Metallionen wie Eisen (III) auf und werden in klinischen Umgebungen als Eisenchelatoren eingesetzt .

Neurotransmitter-Analoga-Studien

Katalyse

Zukünftige Richtungen

The future directions for the study of “2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the therapeutic value of aminopyridines , this compound could be of interest in the development of new pharmaceuticals.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in amino acid metabolism, it could affect the synthesis and degradation of amino acids . .

Pharmacokinetics

Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Based on similar compounds, it could potentially lead to changes in cellular signaling, gene expression, and metabolic processes .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the ionization state of the compound. Similarly, high temperatures could potentially lead to the degradation of the compound, thereby reducing its efficacy .

Biochemische Analyse

Biochemical Properties

2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound’s structure, which includes an amino group and a hydroxyl group, allows it to participate in nucleophilic substitution reactions under basic conditions . Additionally, its interactions with enzymes such as oxidoreductases and transferases have been observed, where it acts as a substrate or inhibitor, influencing the enzyme’s activity and the overall biochemical pathway .

Cellular Effects

The effects of 2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound modulates the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of 2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-5-hydroxy-1-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-4-7(11)6(10)2-5(9)3-8/h2,4,11H,3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFWEFPDYNGWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

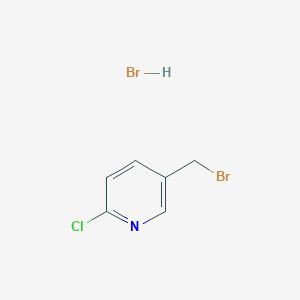

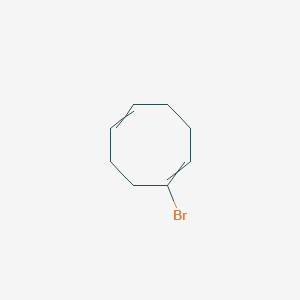

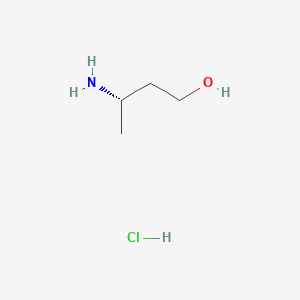

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

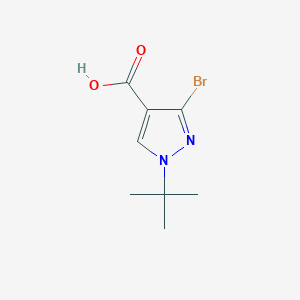

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376008.png)

![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)

![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)